KCC2 blocker 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Role in Neuronal Function and Disorders

KCC2 is crucial in maintaining low intracellular Cl⁻ concentration in neurons, essential for hyperpolarizing inhibition mediated by GABAᴀ receptors. Deficits in KCC2 activity are linked to diseases associated with abnormal glutamate release. NMDA receptor activity leads to dephosphorylation of KCC2, resulting in its functional loss and a deficit in hyperpolarizing GABAergic inhibition. This suggests that targeting the downregulation of KCC2 has therapeutic potential in neurological disorders (Lee et al., 2011).

Impact on Epilepsy and Neural Excitability

Disruption of the KCC2 gene in mice results in frequent generalized seizures and early death, indicating KCC2's vital role in CNS excitability and inhibitory mechanisms in the brain. This underscores its significance in conditions like epilepsy (Woo et al., 2002).

Modulation by Calcium-Activated Protease Calpain

Calpain-mediated cleavage of KCC2 modulates GABAergic signaling. NMDA receptor activity and Ca²⁺ influx cause a reduction in KCC2 protein levels, affecting hyperpolarizing GABAergic responses. This pathway offers a potential target for modifying GABAergic signaling in various physiological and pathophysiological states (Puskarjov et al., 2012).

KCC2 in Neuropathic Pain

Nerve injury leads to KCC2 proteolysis, diminishing synaptic inhibition and contributing to chronic neuropathic pain. This indicates a potential therapeutic strategy in targeting calpain to restore KCC2 levels and synaptic inhibition in neuropathic pain conditions (Zhou et al., 2012).

Identification of KCC2 Inhibitors

A study identified molecules that affect KCC2 activity, including inhibitors that act in the submicromolar range without substantially affecting NKCC1 activity. This highlights the potential for developing specific KCC2 modulators for therapeutic applications (Delpire et al., 2009).

Therapeutic Strategy for CNS Disorders

Enhancing KCC2 activity may restore inhibition and normal function in pathological conditions involving impaired Cl⁻ transport, such as epilepsy, chronic pain, and other neurological disorders. The identification of KCC2 activators demonstrates its viability as a druggable target for CNS diseases (Gagnon et al., 2013).

Mécanisme D'action

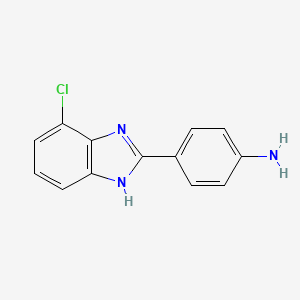

KCC2 blocker 1 is an orally active and selective K±Cl- cotransporter KCC2 blocker . The K±Cl- cotransporter KCC2 plays a crucial role in neuronal chloride regulation . In mature central neurons, KCC2 is responsible for the low intracellular Cl− concentration that forms the basis for hyperpolarizing GABA A receptor-mediated responses . By blocking KCC2, KCC2 blocker 1 could potentially alter these responses.

Orientations Futures

KCC2 has been highlighted as a promising therapeutic target for treating epilepsy . Strategies focusing on direct and indirect KCC2 modulation have proven effective in attenuating seizure severity and exhibiting anti-convulsant properties . Future directions regarding KCC2 blocker 1 may involve further investigation into its potential as a therapeutic agent, particularly in the context of epilepsy and other neurological disorders .

Propriétés

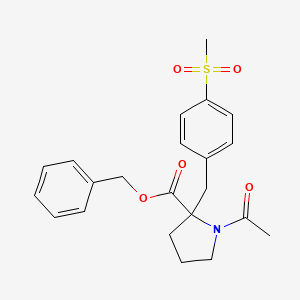

IUPAC Name |

benzyl 1-acetyl-2-[(4-methylsulfonylphenyl)methyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-17(24)23-14-6-13-22(23,21(25)28-16-19-7-4-3-5-8-19)15-18-9-11-20(12-10-18)29(2,26)27/h3-5,7-12H,6,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFXZWVGQXNFWDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1(CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

KCC2 blocker 1 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)

![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)

![3-(2-bromophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2484243.png)

![Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate](/img/structure/B2484248.png)

![Ethyl 2-({5-[(3-methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2484249.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2484254.png)